3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one 3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838947
InChI: InChI=1S/C7H9Br2NO/c1-4(2)10-3-5(8)6(9)7(10)11/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C7H9Br2NO
Molecular Weight: 282.96 g/mol

3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC15838947

Molecular Formula: C7H9Br2NO

Molecular Weight: 282.96 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one -

Specification

Molecular Formula C7H9Br2NO
Molecular Weight 282.96 g/mol
IUPAC Name 3,4-dibromo-1-propan-2-yl-2H-pyrrol-5-one
Standard InChI InChI=1S/C7H9Br2NO/c1-4(2)10-3-5(8)6(9)7(10)11/h4H,3H2,1-2H3
Standard InChI Key PXODMIXQQGDYLD-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CC(=C(C1=O)Br)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

PropertyValueSource
Molecular FormulaC₇H₉Br₂NO
Molecular Weight282.96 g/mol
IUPAC Name3,4-dibromo-1-propan-2-yl-2H-pyrrol-5-one
SMILESCC(C)N1CC(=C(C1=O)Br)Br
InChIKeyPXODMIXQQGDYLD-UHFFFAOYSA-N

The canonical SMILES string highlights the lactam ring’s substitution pattern, while the InChIKey provides a unique identifier for database searches. X-ray crystallography data, though currently unavailable for this specific derivative, could resolve spatial arrangements of substituents and intermolecular packing motifs.

Synthesis and Optimization Strategies

Bromination of Pyrrole Precursors

The primary synthesis route involves bromination of 1-isopropylpyrrol-2(5H)-one using molecular bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS). Reaction conditions are meticulously controlled at 0–25°C to prevent over-bromination or degradation of the pyrrole nucleus. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and purity.

Critical Reaction Parameters

  • Temperature: Elevated temperatures (>30°C) risk ring-opening reactions or debromination.

  • Solvent Selection: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve brominating agents.

  • Stoichiometry: A 2:1 molar ratio of bromine to pyrrole precursor ensures complete di-substitution without side products.

Comparative studies with the isobutyl analog (C₈H₁₁Br₂NO, MW 296.99 g/mol) reveal that branching in the alkyl group marginally reduces bromination efficiency due to steric hindrance .

Physicochemical and Spectroscopic Properties

Spectral Fingerprints

  • ¹H NMR: Signals at δ 1.25–1.30 ppm correspond to the isopropyl group’s methyl protons, while lactam ring protons resonate as multiplet clusters between δ 3.50–4.20 ppm.

  • ¹³C NMR: The carbonyl carbon appears near δ 167 ppm, with brominated carbons deshielded to δ 120–135 ppm.

  • IR Spectroscopy: Strong absorption bands at ~1,710 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Br vibrations) confirm functional group integrity .

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in chloroform, DCM, and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 150°C, with bromine loss observed via thermogravimetric analysis (TGA).

Biological and Industrial Applications

Pharmacological Screening

While direct mechanistic studies are sparse, structural analogs demonstrate inhibitory activity against kinases and proteases . The bromine atoms may facilitate halogen bonding with biological targets, a hypothesis requiring validation via crystallographic studies .

Materials Science

Brominated pyrrolones serve as flame retardants and precursors for conductive polymers. The isopropyl group’s hydrophobicity could enhance compatibility with polymer matrices .

Challenges and Future Directions

Synthetic Bottlenecks

Current yields (~56–65% for analogous brominations) necessitate optimization via flow chemistry or catalytic bromination protocols .

Unanswered Questions

  • Toxicity Profile: Ecotoxicological data are absent, impeding industrial-scale applications.

  • Enantioselective Synthesis: Chiral variants remain unexplored but could unlock asymmetric catalysis applications .

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